molecular formula C28H36N14S2 B12718807 3,3'(Or5,5')-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate CAS No. 85909-42-8

3,3'(Or5,5')-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate

Cat. No.: B12718807
CAS No.: 85909-42-8
M. Wt: 632.8 g/mol
InChI Key: YHQSODHDKFVKJR-UHFFFAOYSA-L
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Description

3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of triazolium and dithiocyanate groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate typically involves multiple steps:

    Formation of Ethylenebis((ethylimino)-p-phenyleneazo): This step involves the reaction of ethylenediamine with p-phenylenediamine in the presence of ethylamine and an azo coupling agent.

    Introduction of Triazolium Groups: The intermediate product is then reacted with 1,4-dimethyl-1H-1,2,4-triazole under controlled conditions to introduce the triazolium groups.

    Addition of Dithiocyanate: Finally, the compound is treated with dithiocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in reactivity.

    Substitution: Substituted compounds with new functional groups.

Scientific Research Applications

3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolium and dithiocyanate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) diformate
  • 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Uniqueness

Compared to similar compounds, 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate stands out due to its unique combination of triazolium and dithiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85909-42-8

Molecular Formula

C28H36N14S2

Molecular Weight

632.8 g/mol

IUPAC Name

N,N'-bis[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N,N'-diethylethane-1,2-diamine;dithiocyanate

InChI

InChI=1S/C26H36N12.2CHNS/c1-7-37(23-13-9-21(10-14-23)27-29-25-31-35(5)19-33(25)3)17-18-38(8-2)24-15-11-22(12-16-24)28-30-26-32-36(6)20-34(26)4;2*2-1-3/h9-16,19-20H,7-8,17-18H2,1-6H3;2*3H/q+2;;/p-2

InChI Key

YHQSODHDKFVKJR-UHFFFAOYSA-L

Canonical SMILES

CCN(CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C)C3=CC=C(C=C3)N=NC4=NN(C=[N+]4C)C.C(#N)[S-].C(#N)[S-]

Origin of Product

United States

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